Tris(pentane-2,4-dionato-O,O')samarium Tris(pentane-2,4-dionato-O,O')samarium
Brand Name: Vulcanchem
CAS No.: 14589-42-5
VCID: VC21004949
InChI: InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
SMILES: CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3]
Molecular Formula: C15H21O6Sm
Molecular Weight: 447.7 g/mol

Tris(pentane-2,4-dionato-O,O')samarium

CAS No.: 14589-42-5

Cat. No.: VC21004949

Molecular Formula: C15H21O6Sm

Molecular Weight: 447.7 g/mol

* For research use only. Not for human or veterinary use.

Tris(pentane-2,4-dionato-O,O')samarium - 14589-42-5

Specification

CAS No. 14589-42-5
Molecular Formula C15H21O6Sm
Molecular Weight 447.7 g/mol
IUPAC Name pentane-2,4-dione;samarium(3+)
Standard InChI InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Standard InChI Key JTZJMDRBZZVNSP-UHFFFAOYSA-N
Isomeric SMILES C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3]
SMILES CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3]
Canonical SMILES CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sm+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator